molecular formula C9H12O B134262 2-Isopropylphenol CAS No. 88-69-7

2-Isopropylphenol

Cat. No.: B134262
CAS No.: 88-69-7
M. Wt: 136.19 g/mol
InChI Key: CRBJBYGJVIBWIY-UHFFFAOYSA-N
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Description

2-Isopropylphenol is catabolized via a broad-spectrum meta cleavage pathway.
This compound, also known as O-cumenol or O-hydroxycumene, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. This compound exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from cumene. This compound can also be converted into isoprocarb. This compound has a creosote, medicinal, and phenolic taste. This compound is a potentially toxic compound.
This compound is a member of the class of phenols carrying an isopropyl group at position 2. It derives from a hydride of a cumene.
O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water.

Scientific Research Applications

Hydrogen Bonding Properties

  • NMR Study on Hydrogen Bonding: 2-Isopropylphenol exhibits significant hydrogen bonding associations in various solvents, as explored through nuclear magnetic resonance (NMR) spectroscopy. This study provided insights into the hydrogen bonding behavior of this compound in carbon tetrachloride, acetone, dimethyl sulfoxide, and acetonitrile, contributing to our understanding of its chemical interactions and associations in different environments (Luo, Lay, & Chen, 2001).

Supercritical Water Decomposition

  • Decomposition in Supercritical Water: Research has shown that this compound can decompose in supercritical water, leading to the formation of phenol, 2-propylphenol, 2-cresol, and 2-ethylphenol. This process highlights the potential of this compound in the field of chemical engineering and environmental science, particularly in the decomposition and recovery of phenolic compounds (Sato, Haryu, Adschiri, & Arai, 2004).

Biodegradation by Pseudomonas sp.

  • Biodegradation Pathways: Pseudomonas sp. strain HBP1 Prp has been identified to degrade this compound via a meta cleavage pathway. This finding is significant for environmental biotechnology and pollution control, as it reveals a microbial method for breaking down this compound (Reichlin & Kohler, 1994).

Electrochemical Quantification

  • Electrochemical Analysis: The quantification of 2,6-diisopropylphenol (propofol) through electrochemical methods has been studied. This research is crucial in analytical chemistry, particularly in developing sensors and analytical methods for detecting propofol in various solutions (Langmaier, Garay, Kivlehan, Chaum, & Lindner, 2011).

Antioxidant Properties

  • Antioxidant Potential: The antioxidant properties of 2,6-diisopropylphenol have been examined, showing its ability to act as an antioxidant by reacting with free radicals. This property is significant for pharmaceutical and medical research, as it points to potential therapeutic uses of propofol beyond its anesthetic properties (Murphy, Myers, Davies, Webster, & Jones, 1992).

Mechanism of Action

Target of Action

2-Isopropylphenol, also known as o-cumenol, is a phenolic compound that has been found to interact with several targets. It has been reported to activate the estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR) . These receptors play crucial roles in various physiological processes, including the regulation of gene expression, cell proliferation, and differentiation .

Mode of Action

The interaction of this compound with its targets primarily involves the formation of a complex between the compound and the receptor. This interaction can lead to changes in the receptor’s conformation, which can subsequently influence the receptor’s ability to bind to specific DNA sequences and regulate gene expression . The exact details of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

For instance, they can inhibit the activity of certain enzymes, disrupt membrane function, and interfere with energy production

Pharmacokinetics

These metabolites can then be excreted in the urine or feces .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By activating various receptors, this compound can influence a wide range of cellular processes, including gene expression, cell proliferation, and differentiation . It has also been suggested that this compound may have antioxidant properties, which could contribute to its potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Moreover, the compound’s action can also be influenced by the characteristics of the biological system in which it acts, including the presence of various enzymes and transport proteins.

Safety and Hazards

2-Isopropylphenol is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Isopropylphenol are not fully understood due to limited research. It is known that this compound can interact with various enzymes and proteins. For instance, it has been used in studies to investigate its ability to activate estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR) .

Cellular Effects

The cellular effects of this compound are also not well-studied. It is known that it can influence cell function. For example, it has been found to be involved in the activation of certain receptors, which can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to certain receptors, leading to their activation or inhibition This can result in changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 212-213 °C and a melting point of 12-16 °C . This suggests that it is stable under normal laboratory conditions.

Metabolic Pathways

It is known that this compound can be involved in various biochemical reactions, suggesting that it may interact with various enzymes and cofactors .

Subcellular Localization

It is known that it can interact with various receptors, suggesting that it may localize to the cell membrane where these receptors are often found .

Properties

IUPAC Name

2-propan-2-ylphenol
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InChI

InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3
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InChI Key

CRBJBYGJVIBWIY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1O
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Molecular Formula

C9H12O
Record name O-ISOPROPYL PHENOL
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DSSTOX Substance ID

DTXSID2044391
Record name 2-Isopropylphenol
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Molecular Weight

136.19 g/mol
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Physical Description

O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water., Light yellow liquid; mp = 17 deg C; [CAMEO] Melting point = 12-16 deg C; [Sigma-Aldrich MSDS], Liquid, Colourless liquid, phenolic odour
Record name O-ISOPROPYL PHENOL
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Boiling Point

417.2 °F at 760 mmHg (USCG, 1999), 212.00 to 214.00 °C. @ 760.00 mm Hg
Record name O-ISOPROPYL PHENOL
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Flash Point

220 °F (USCG, 1999)
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Solubility

slightly soluble in water, miscible (in ethanol)
Record name 2-Isopropylphenol
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Density

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989-0.999
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CAS No.

88-69-7, 25168-06-3
Record name O-ISOPROPYL PHENOL
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Melting Point

62.6 °F (USCG, 1999), 15 - 16 °C
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Synthesis routes and methods I

Procedure details

For example, U.S. Pat. No. 2,831,898 discloses a process for producing 2,6-diisopropyl phenol from propylene gas and phenol by Friedel-Crafts reaction at high pressure of 21-35 atm, high temperature of 200°-210° C. and under nitrogen atmosphere with aluminum phenoxide, as a catalyst, prepared from alumina and phenol. But there is a defect that 2,6-diisopropyl phenol desired was obtained only with 11.3% yield even though 2-isopropyl phenol which is a by-product was obtained with 31.4% yield.
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Synthesis routes and methods II

Procedure details

9.4 g (0.1 mol) phenol is dissolved in 100 ml of anhydrous hydrogen fluoride and while keeping the solution at about 0° C., 2 g (0.05 mol) propylene was introduced and stirring continued for 15 minutes. The reaction mixture is then saturated with boron trifluoride and heated to 100° C. for 30 minutes. After workup, 59% isopropylphenol is obtained, containing 99% meta isomer, together with 31% phenol and some diisopropylphenols.
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59%

Synthesis routes and methods III

Procedure details

Besides the phthalic acid (with quantitative reclamation) it was also possible to isolate considerable amounts of isopropanol, benzene, phenol, isopropylphenol, and cresols from the reaction mixture—by distillation and extraction.
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Synthesis routes and methods IV

Procedure details

3-isopropylphenol; 4-isopropylphenol;
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Synthesis routes and methods V

Procedure details

In a manner similar to the procedure of Example I, phenol is alkylated with an isopropanol alkylating agent in the presence of an amorphous aluminosilicate alkylation catalyst. Using reaction conditions approximately identical to those of the Example I alklation procedure, an alkylation product containing phenol and isopropylphenol is produced.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylphenol
Reactant of Route 2
2-Isopropylphenol
Reactant of Route 3
Reactant of Route 3
2-Isopropylphenol
Reactant of Route 4
2-Isopropylphenol
Reactant of Route 5
2-Isopropylphenol
Reactant of Route 6
Reactant of Route 6
2-Isopropylphenol

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